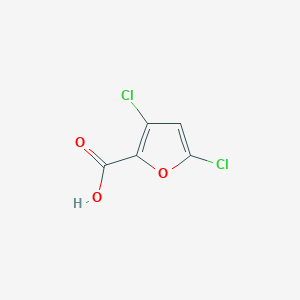![molecular formula C16H12F3NO2 B15359238 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by its benzoxazole core structure and a trifluoromethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol typically involves the condensation of 2-aminophenol with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzoxazoles or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are exploited in the creation of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Benzoxazol-2-yl-1-[(3-trifluoromethyl)phenyl]ethanol: Similar structure but with a different position of the trifluoromethyl group.
2-Benzothiazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol: Similar core structure but with a benzothiazole ring instead of benzoxazole.
Uniqueness: 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol stands out due to its specific trifluoromethyl group placement and the resulting electronic effects. These properties make it distinct from other similar compounds and contribute to its unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H12F3NO2 |
|---|---|
Peso molecular |
307.27 g/mol |
Nombre IUPAC |
(1S)-2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1 |
Clave InChI |
MVUVWGGFMKZEHX-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC=C(C=C3)C(F)(F)F)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)



![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)


![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)





